5-Fluoro-2-iodo-1,3-dimethylbenzene
Overview
Description
5-Fluoro-2-iodo-1,3-dimethylbenzene is a useful research compound. Its molecular formula is C8H8FI and its molecular weight is 250.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Continuous Flow Iodination in Organic Synthesis
The iodination of related compounds through C–H lithiation and subsequent treatment with iodine under continuous flow conditions highlights the utility of halogenated compounds in organic synthesis. This process, involving bases like LDA and PhLi, emphasizes the regioselective formation of iodinated products, crucial in pharmaceutical and material science research (Dunn et al., 2018).
Vapor Pressure and Sublimation Studies
Research on vapor pressure and sublimation enthalpies of halogenated 1,3-dimethyluracils, including 5-iodo-1,3-dimethyluracil, provides insights into the physical properties of such compounds. These studies are significant for understanding their stability and behavior in various environmental conditions, which is critical for their application in material sciences and chemical engineering (Brunetti et al., 2015).
Aromatic Nucleophilic Substitution in Chemical Synthesis
Investigations into the reactions of dimethyl(trimethylsilyl)phosphane with various difluorobenzenes, including compounds similar to 5-Fluoro-2-iodo-1,3-dimethylbenzene, shed light on the substrate selectivities and regioselectivities in aromatic nucleophilic substitution. This research is vital for developing new synthetic methods in organic chemistry (Goryunov et al., 2010).
Synthesis and Properties of 5-Haloindazoles
The synthesis and characterization of 5-haloindazoles, including 5-fluoro and 5-iodo derivatives, highlight their potential in medicinal chemistry. The study of their properties and reactions with various agents opens up possibilities for their use in drug development and other biological applications (Schmidt et al., 2007).
Ferrocene Derivatives in Organometallic Chemistry
Research on the transformation of 1-fluoro-2-iodo to 1-fluoro-3-iodo ferrocenes, similar to the compound , demonstrates their potential in organometallic chemistry. These findings are particularly relevant for developing new catalysts and materials with unique electronic properties (Tazi et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
5-fluoro-2-iodo-1,3-dimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOACEUUDLDHAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FI | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294896 | |
Record name | 5-Fluoro-2-iodo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14659-59-7 | |
Record name | 5-Fluoro-2-iodo-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14659-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-iodo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.